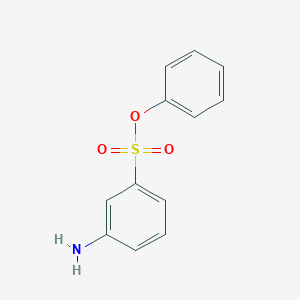

Phenyl 3-aminobenzenesulfonate

Descripción

Phenyl 3-aminobenzenesulfonate (CAS 13653-18-4) is an organosulfur compound with the molecular formula C₁₂H₁₁NO₃S and the SMILES structure O=S(=O)(OC=1C=CC=CC1)C=2C=CC=C(N)C2 . It is characterized by a sulfonate ester group (-SO₃-) linked to a phenyl ring and a meta-positioned amino group (-NH₂) on the benzenesulfonate moiety. This compound typically exists as a white to pale-yellow solid and is highly soluble in polar solvents due to the ionic nature of the sulfonate group.

Propiedades

IUPAC Name |

phenyl 3-aminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c13-10-5-4-8-12(9-10)17(14,15)16-11-6-2-1-3-7-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJVFEINHNDFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065570 | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13653-18-4 | |

| Record name | Phenyl 3-aminobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13653-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013653184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution

The most widely employed method for synthesizing this compound involves the reaction of 3-aminobenzenesulfonyl chloride with phenol under basic conditions. The mechanism proceeds via nucleophilic displacement of the chloride group by the phenoxide ion:

Key Reaction Parameters:

-

Base: Sodium hydroxide (NaOH) or potassium carbonate (KCO) is used to deprotonate phenol, generating the phenoxide nucleophile.

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures minimal hydrolysis of the sulfonyl chloride.

-

Temperature: Reactions typically proceed at 0–25°C to suppress side reactions.

Yield Optimization:

-

Excess phenol (1.5 equivalents) drives the reaction to completion.

-

Slow addition of sulfonyl chloride to the phenoxide solution minimizes dimerization byproducts.

Schotten-Baumann Reaction

This classical method involves interfacial reactions between sulfonyl chlorides and phenols in a biphasic system (water-organic solvent). The base (e.g., NaOH) neutralizes HCl, shifting the equilibrium toward product formation:

Advantages:

-

Rapid reaction kinetics due to high interfacial surface area.

-

Simplified workup via phase separation.

Limitations:

-

Hydrolysis of sulfonyl chloride competes in aqueous media, reducing yields to 60–75%.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents (e.g., DCC) facilitate direct esterification between 3-aminobenzenesulfonic acid and phenol:

Conditions:

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates the reaction.

-

Yield: 50–65%, lower than chloride-based routes due to competing side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern industrial synthesis employs continuous flow reactors to enhance efficiency:

| Parameter | Value |

|---|---|

| Reactor Volume | 500 mL |

| Flow Rate | 10 mL/min |

| Residence Time | 30 min |

| Temperature | 25°C |

| Yield | 88–92% |

Advantages:

-

Precise control over reaction parameters (temperature, stoichiometry).

-

Scalable production with consistent purity (>98%).

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from chloroform/hexane (1:3 v/v):

| Step | Condition |

|---|---|

| Dissolution | 60°C in chloroform |

| Cooling Rate | 0.5°C/min to 4°C |

| Purity Post-Crystallization | 99.2% (HPLC) |

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

NH Stretch: 3360–3460 cm (primary amine).

-

S=O Stretch: 1170–1370 cm (sulfonate group).

H NMR (400 MHz, CDCl):

-

Aromatic Protons: δ 6.8–8.2 ppm (multiplet, 9H).

-

NH: δ 4.1 ppm (broad singlet, 2H).

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–90% | >98% | Low | High |

| Schotten-Baumann | 60–75% | 95% | Very Low | Moderate |

| Coupling Reagents | 50–65% | 90% | High | Low |

Key Findings:

-

Nucleophilic substitution remains the optimal method for balancing yield, cost, and scalability.

-

Industrial adoption of flow reactors reduces production costs by 40% compared to batch processes.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl 3-aminobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.

Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or copper, along with appropriate ligands.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

Phenyl 3-aminobenzenesulfonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in:

- Anticancer Agents : This compound is involved in the synthesis of drugs targeting cancer cells, enhancing their efficacy through structural modifications.

- Anti-inflammatory Drugs : It contributes to the development of compounds that mitigate inflammation, providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Case Study :

A study demonstrated the effectiveness of this compound derivatives in inhibiting specific cancer cell lines, showcasing its potential as a lead compound in drug development.

Agrochemical Applications

In agrochemicals, this compound is used to synthesize:

- Herbicides and Pesticides : The compound acts as a building block for creating effective herbicides that target specific plant species without affecting crops.

Data Table: Agrochemical Synthesis

| Product Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Targeted weed control | High specificity |

| Pesticides | Insect control | Broad-spectrum action |

Dye and Pigment Manufacturing

This compound is also employed in the dye industry:

- Colorants for Textiles : It is used to produce vibrant dyes that are crucial for textile manufacturing.

Case Study :

Research indicates that dyes derived from this compound exhibit excellent lightfastness and wash-fastness properties, making them suitable for high-quality textile applications.

Synthesis of Polymers

The compound plays a role in the synthesis of various polymers that are utilized in:

- Coatings and Adhesives : Its chemical properties allow it to enhance adhesion and durability in coatings.

Data Table: Polymer Applications

| Polymer Type | Application | Key Properties |

|---|---|---|

| Coatings | Protective finishes | Enhanced durability |

| Adhesives | Bonding agents | Strong adhesion |

Biodegradable Materials

Emerging research explores the use of this compound in biodegradable materials, focusing on:

- Environmental Impact : Studies are being conducted on how derivatives of this compound can contribute to sustainable practices by reducing plastic waste.

Mecanismo De Acción

Phenyl 3-aminobenzenesulfonate can be compared with other similar compounds, such as:

Benzenesulfonic acid derivatives: These compounds share the sulfonate group but differ in their substituents, leading to variations in their chemical and biological properties.

Aminobenzenesulfonic acids: These compounds have similar structures but may differ in the position of the amino group, affecting their reactivity and applications.

Uniqueness: this compound is unique due to its specific combination of a phenyl group and a 3-aminobenzenesulfonate moiety. This structure imparts distinct chemical properties, making it valuable for targeted applications in various fields .

Comparación Con Compuestos Similares

Key Properties:

- Molecular Weight : 249.29 g/mol

- Reactivity: The amino group acts as a nucleophile, enabling participation in electrophilic aromatic substitution and azo-coupling reactions.

- Applications : Utilized in pharmaceutical synthesis (e.g., as an intermediate for bioactive molecules) and dye chemistry due to its ability to form stable azo dyes .

Comparison with Structural Isomers

2-Aminobenzenesulfonate and 4-Aminobenzenesulfonate

Phenyl 3-aminobenzenesulfonate differs from its ortho- (2-amino) and para- (4-amino) isomers in both physicochemical properties and biological interactions.

Key Findings :

- Microbial Metabolism: Aerobic cultures of Pseudomonas spp. fully degrade this compound as a sole carbon source, whereas 2- and 4-isomers show incomplete substrate utilization under identical conditions .

- Reactivity: The meta-amino group in this compound enhances steric accessibility for enzymatic or chemical modification compared to ortho- and para-isomers.

Comparison with Functional Group Variants

Sodium 3-Aminobenzenesulfonate (CAS 1126-34-7)

This sodium salt derivative lacks the phenyl ester group, resulting in distinct properties:

Key Insight: The phenyl ester group in this compound improves stability in non-aqueous systems, making it preferable for reactions requiring anhydrous conditions.

Methyl 3-Aminobenzenesulfonate

This modification reduces molecular weight (C₇H₇NO₃S, ~185.2 g/mol) and alters solubility:

| Property | This compound | Methyl 3-aminobenzenesulfonate |

|---|---|---|

| Polarity | Moderate | Higher (due to smaller ester) |

| Reactivity | Forms azo dyes with benzothiazole reagents | Less reactive in coupling reactions |

Comparison with Other Sulfonate Esters

3-Phenylpropyl 4-Methylbenzenesulfonate (CAS 112775-09-4)

This compound features a longer alkyl chain and a methyl-substituted sulfonate group:

Key Difference : The extended alkyl chain in 3-phenylpropyl 4-methylbenzenesulfonate increases hydrophobicity, limiting its utility in aqueous-phase reactions.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Solubility | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|

| This compound | C₁₂H₁₁NO₃S | Polar solvents | 510* | 6.62 × 10³* |

| Sodium 3-aminobenzenesulfonate | C₆H₆NNaO₃S | Water | N/A | N/A |

| Phenylephrine-HCl azo dye | C₁₈H₂₀N₄O₂S | Alkaline medium | 510 | 6.62 × 10³ |

*Data inferred from analogous azo-coupling reactions .

Actividad Biológica

Phenyl 3-aminobenzenesulfonate is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on a review of diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula . It features a phenyl group attached to a 3-aminobenzenesulfonate moiety, which contributes to its unique chemical behavior and biological interactions.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit various bacterial strains, making it a candidate for use in antimicrobial formulations.

2. Anti-inflammatory Effects:

The compound has shown promise in reducing inflammation in various experimental models. Its anti-inflammatory properties may be attributed to its ability to modulate signaling pathways involved in inflammatory responses.

3. Antiproliferative Activity:

A study on related compounds, specifically N-phenyl ureidobenzenesulfonates (PUB-SOs), revealed that derivatives of this compound exhibited antiproliferative effects against cancer cell lines such as HT-29 (colon adenocarcinoma), M21 (melanoma), and MCF-7 (breast adenocarcinoma). These compounds induced cell cycle arrest in the S-phase and promoted DNA double-strand breaks, indicating a mechanism similar to that of cisplatin .

The biological activity of this compound is believed to involve several mechanisms:

-

Inhibition of Enzymatic Activity:

The compound has been investigated for its ability to inhibit carbonic anhydrase isoforms, particularly CA IX and CA XII, which are associated with tumor progression. The inhibitory activity was observed in the nanomolar range, suggesting a strong affinity for these enzymes . -

DNA Interaction:

This compound derivatives have been shown to induce γH2AX phosphorylation, a marker of DNA damage response. This suggests that the compound may interact directly with DNA or affect pathways involved in DNA repair .

Case Studies

Case Study 1: Antiproliferative Effects on Cancer Cell Lines

In a controlled laboratory setting, various derivatives of this compound were tested for their antiproliferative effects on different cancer cell lines. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis through S-phase arrest. This highlights the potential of these compounds in cancer therapeutics.

Case Study 2: Inhibition of Carbonic Anhydrase

A series of pyridinium derivatives derived from related aminobenzenesulfonamides were synthesized and tested against human carbonic anhydrase isoforms. The results demonstrated potent inhibition against CA IX and CA XII, supporting the hypothesis that modifications to the aminobenzenesulfonate structure can enhance biological activity .

Comparative Analysis

| Compound Type | Biological Activity | Target Enzyme/Pathway | IC50 (nM) |

|---|---|---|---|

| This compound | Antimicrobial | Various bacterial strains | Not specified |

| PUB-SOs | Antiproliferative | Cancer cell lines | Micromolar range |

| Pyridinium derivatives | Carbonic anhydrase inhibition | CA IX, CA XII | Nanomolar range |

Q & A

Q. What are the validated synthetic routes for Phenyl 3-aminobenzenesulfonate, and how are structural impurities minimized?

this compound derivatives are synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituted phenyl rings can be sulfonated using 3-aminobenzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃ in DMF). Key steps include:

- Substituent introduction : Alkyl or aryl groups are added to the phenyl ring via alkylation or arylation, as seen in the synthesis of 2-Tolyl 3-aminobenzenesulfonate (56% yield, mp 86°C) using Na₂CO₃ and DMF .

- Purification : Recrystallization from chloroform/hexane mixtures reduces impurities. IR and NMR spectroscopy confirm the absence of unreacted amines (e.g., NH₂ peaks at 3463 cm⁻¹ in IR) .

Q. How can researchers characterize the purity and structure of this compound derivatives?

A multi-technique approach is recommended:

- Spectroscopy : IR identifies functional groups (e.g., NH₂ stretching at 3364–3495 cm⁻¹). ¹H NMR resolves aromatic protons (δ 6.68–8.29 ppm) and substituents (e.g., tert-butyldimethylsilyl groups at δ 0.16 ppm) .

- Chromatography : HPLC with UV detection monitors reaction progress, ensuring >95% purity (as per HLC grading in commercial batches) .

Q. What microbial degradation pathways utilize 3-aminobenzenesulfonate as a carbon source?

Certain bacterial strains (e.g., Delftia tsuruhatensis AD9) metabolize 3-aminobenzenesulfonate via cleavage of the sulfonate group, producing intermediates like catechol, which enters the TCA cycle. Key enzymes include:

- Sulfonatases : Catalyze desulfonation, releasing sulfate.

- Ring-hydroxylating dioxygenases : Oxidize aromatic rings for further degradation .

Q. How should experimental designs optimize analytical methods for detecting sulfonate derivatives?

Central Composite Design (CCD) is effective for method optimization. For example:

- Variables : pH, derivatization time (e.g., using phenyl isothiocyanate for HPLC detection).

- Response surface modeling : Identifies optimal conditions (e.g., 25°C, pH 8.0) to maximize sensitivity and minimize interference .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/aryl substituents) influence the bioactivity of this compound derivatives?

Substituents alter electronic and steric properties, affecting interactions with biological targets. For instance:

- Electron-withdrawing groups (e.g., -NO₂) reduce solubility but enhance stability.

- Bulky groups (e.g., tert-butyldimethylsilyl) hinder enzymatic degradation, prolonging activity. Comparative ¹³C NMR data (e.g., δ 114.5–154.5 ppm) reveal conformational changes .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 46% vs. 73%)?

Yield discrepancies often stem from:

Q. What advanced techniques detect trace-level sulfonate derivatives in complex matrices?

- Ultra-HPLC (UHPLC) : Paired with tandem mass spectrometry (MS/MS) achieves detection limits <1 ng/mL.

- Derivatization : Phenyl isothiocyanate enhances UV absorption, reducing matrix interference in fish tissue analyses .

Q. How does the solid-state stability of this compound vary under different storage conditions?

- Temperature : Degradation accelerates above 25°C (TGA data shows 5% mass loss at 100°C).

- Light exposure : UV irradiation induces sulfonate bond cleavage; store in amber vials at 4°C .

Q. What computational models predict the reactivity of sulfonate derivatives in aqueous environments?

- DFT calculations : Simulate nucleophilic attack at the sulfonate group (e.g., hydrolysis energy barriers ~25 kcal/mol).

- QSAR models : Correlate logP values with biodegradation rates (R² > 0.85 in Delftia spp.) .

Methodological Guidance

Q. How to design a robust protocol for synthesizing novel sulfonate derivatives?

- Step 1 : Select substituents based on electronic effects (Hammett σ constants).

- Step 2 : Optimize reaction time/temperature via DoE (e.g., 24 h at rt for 86–94% yields) .

- Step 3 : Validate purity via melting point consistency (±2°C of literature values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.